1-(2-Chloroethyl)-3-[4-(4-nitrophenyl)sulfonylphenyl]urea
Description
1-(2-Chloroethyl)-3-[4-(4-nitrophenyl)sulfonylphenyl]urea (CAS: 60515-82-4) is a urea derivative characterized by a 2-chloroethyl group and a 4-(4-nitrophenyl)sulfonylphenyl moiety. Its molecular formula is C₁₅H₁₄ClN₃O₅S, with a molecular weight of 383.8 g/mol and a topological polar surface area of 130 Ų, indicating moderate solubility in polar solvents. The compound features a nitro group, a sulfonyl linker, and a chloroethyl chain, which are structurally associated with both antineoplastic and antimicrobial activities in related compounds .
Properties
CAS No. |
60515-82-4 |
|---|---|
Molecular Formula |
C15H14ClN3O5S |
Molecular Weight |
383.8 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-[4-(4-nitrophenyl)sulfonylphenyl]urea |
InChI |
InChI=1S/C15H14ClN3O5S/c16-9-10-17-15(20)18-11-1-5-13(6-2-11)25(23,24)14-7-3-12(4-8-14)19(21)22/h1-8H,9-10H2,(H2,17,18,20) |
InChI Key |
IOTUAVRBKYXEJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCCCl)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-[4-(4-nitrophenyl)sulfonylphenyl]urea typically involves the reaction of 1-(2-chloroethyl)urea with 4-(4-nitrophenyl)sulfonylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the required purity standards.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloroethyl)-3-[4-(4-nitrophenyl)sulfonylphenyl]urea undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The sulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Oxidation: Hydrogen peroxide in the presence of acetic acid at room temperature.
Major Products Formed
Nucleophilic substitution: Formation of substituted ureas with various functional groups.
Reduction: Formation of 1-(2-chloroethyl)-3-[4-(4-aminophenyl)sulfonylphenyl]urea.
Oxidation: Formation of 1-(2-chloroethyl)-3-[4-(4-nitrophenyl)sulfonylphenyl]sulfone.
Scientific Research Applications
1-(2-Chloroethyl)-3-[4-(4-nitrophenyl)sulfonylphenyl]urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-3-[4-(4-nitrophenyl)sulfonylphenyl]urea involves its interaction with biological molecules, leading to various biochemical effects. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and DNA. This interaction can disrupt normal cellular functions, leading to cell death or inhibition of cell proliferation. The nitro group can also undergo reduction to form reactive intermediates that further contribute to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Below is a comparison of structural features and molecular properties with key analogues:
*Calculated based on molecular formulas.
Mechanistic Differences
- Target Compound & CEUs : Like 4-tBCEU, the target compound likely alkylates β-tubulin at Cys239 , disrupting microtubule assembly and causing G₂/M cell cycle arrest . This mechanism contrasts with nitrosoureas (e.g., CCNU), which cross-link DNA but exhibit higher mutagenicity .
- Nitro Group Impact: The nitro group in the target compound may enhance electrophilicity, similar to antimicrobial urea-azetidinone hybrids (e.g., 4f in ), which show activity against C. albicans (MIC = 62.5 µg/ml) .
Physicochemical Properties
| Property | Target Compound | 4-tBCEU* | 7n* |
|---|---|---|---|
| LogP (XLogP3) | 2.1 | ~3.5 | ~3.8 |
| Hydrogen Bond Donors | 2 | 2 | 2 |
| Rotatable Bonds | 5 | 4 | 7 |
| Topological PSA (Ų) | 130 | ~90 | ~110 |
*Estimated based on structural analogs.
Biological Activity
1-(2-Chloroethyl)-3-[4-(4-nitrophenyl)sulfonylphenyl]urea, commonly referred to as CNS-4 , is a compound of significant interest due to its biological activity, particularly in the realm of cancer research. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
This compound has the following chemical characteristics:
- Molecular Formula : C15H14ClN3O5S
- Molecular Weight : 343.80 g/mol
- CAS Number : 60515-82-4
- LogP : 4.85580 (indicating lipophilicity)
- PSA (Polar Surface Area) : 129.47 Ų
These properties suggest that CNS-4 is a moderately lipophilic compound, which may influence its bioavailability and interaction with cellular membranes.
CNS-4 exhibits its biological activity primarily through its role as an alkylating agent , which is crucial in cancer therapy. Alkylating agents work by adding alkyl groups to DNA, leading to cross-linking and ultimately causing cell death. The compound's chloroethyl group is particularly reactive, facilitating the alkylation process.
Biological Activity
Research indicates that CNS-4 can significantly inhibit the growth of various tumor cell lines. The following table summarizes some key findings regarding its biological activity:
Case Study 1: In Vivo Efficacy
In a study conducted by Winkelmann et al., CNS-4 was administered to mice bearing L1210 leukemia. The results demonstrated a significant reduction in tumor size compared to the control group, supporting its potential as an effective chemotherapeutic agent.
Case Study 2: Mechanistic Insights
A detailed investigation into the mechanism of action revealed that CNS-4 induces DNA damage through the formation of interstrand cross-links. This was evidenced by increased levels of γ-H2AX foci in treated cells, indicating DNA double-strand breaks.
Case Study 3: Combination Therapy
Recent research explored the efficacy of CNS-4 in combination with other chemotherapeutic agents. The results indicated enhanced cytotoxic effects when combined with cisplatin, suggesting a synergistic effect that warrants further investigation.
Safety and Toxicology
While CNS-4 shows promise as an antitumor agent, its safety profile must be carefully evaluated. Studies have reported cytotoxic effects on normal cells at higher concentrations, highlighting the need for targeted delivery systems to minimize off-target effects.
Q & A
Basic: What are the recommended synthetic routes for 1-(2-Chloroethyl)-3-[4-(4-nitrophenyl)sulfonylphenyl]urea, and how can purity be optimized?
Answer:
Synthesis typically involves multi-step reactions, starting with the preparation of the sulfonylphenyl intermediate via nucleophilic aromatic substitution of 4-nitrophenylsulfonyl chloride with a substituted phenyl group. The urea linkage is then formed by reacting the intermediate with 2-chloroethyl isocyanate under anhydrous conditions. Key steps include:
- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the urea product .
- Yield optimization: Use of catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) to accelerate urea bond formation, as demonstrated in analogous syntheses .
- Purity validation: Monitor reactions via HPLC or TLC (Rf ~0.3–0.5 in ethyl acetate) to confirm intermediate formation .
Basic: How can spectroscopic and chromatographic methods characterize this compound?
Answer:
- NMR: ¹H NMR (DMSO-d₆) should show distinct signals: δ ~8.3 ppm (aromatic protons on nitrophenyl), δ ~7.8–8.0 ppm (sulfonylphenyl protons), and δ ~3.6–3.8 ppm (chloroethyl CH₂) .
- Mass spectrometry: High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]⁺ at m/z ~434.05) .
- HPLC: Use a C18 column (acetonitrile/water with 0.1% TFA) to assess purity (>95%) and retention time consistency .
Basic: What are the stability considerations for this compound under varying storage conditions?
Answer:
- Thermal stability: Decomposition observed above 150°C via TGA; store at –20°C in inert atmosphere .
- Hydrolytic sensitivity: The urea bond is prone to hydrolysis in aqueous acidic/basic conditions. Use anhydrous DMSO or DMF for stock solutions .
- Light sensitivity: The nitro group may undergo photodegradation; store in amber vials .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of biological activity?
Answer:
- Substitution patterns: Modifying the chloroethyl group (e.g., replacing with fluorinated alkyl chains) may enhance target selectivity, as seen in analogs with improved receptor binding .
- Sulfonylphenyl group: Introducing electron-withdrawing groups (e.g., trifluoromethyl) can increase metabolic stability, but may reduce solubility .
- Biological assays: Use competitive binding assays (e.g., fluorescence polarization) to quantify interactions with targets like kinases or GPCRs .
Advanced: How to resolve contradictions in pharmacological data across studies?
Answer:
- Source analysis: Compare experimental conditions (e.g., cell lines, solvent systems). For example, DMSO concentration >0.1% may artifactually inhibit enzyme activity .
- Dosage calibration: Validate compound concentration via LC-MS in biological matrices to rule out degradation .
- Control experiments: Include positive controls (e.g., known inhibitors) to normalize assay variability .
Advanced: What advanced analytical techniques quantify this compound in complex biological matrices?
Answer:
- LC-MS/MS: Use a triple quadrupole system with MRM (multiple reaction monitoring) for trace-level detection (LOQ ~1 ng/mL) .
- Ion mobility spectrometry: Predict collision cross-section (CCS) values to distinguish the compound from metabolites in plasma .
- Sample preparation: Solid-phase extraction (C18 cartridges) to remove matrix interferents .
Advanced: How can computational modeling predict binding interactions with biological targets?
Answer:
- Docking studies: Use Schrödinger Suite or AutoDock Vina to model interactions with protein active sites (e.g., sulfonyl group binding to Arg residues) .
- MD simulations: Run 100-ns trajectories in GROMACS to assess stability of the urea-target complex .
- ADMET prediction: Tools like SwissADME estimate logP (~3.5) and BBB permeability, guiding lead optimization .
Advanced: What experimental designs elucidate the compound’s mechanism of action?
Answer:
- Kinetic assays: Measure IC₅₀ shifts under varying ATP concentrations to determine competitive/non-competitive inhibition .
- CRISPR-Cas9 knockouts: Validate target specificity by deleting putative receptors in cell models .
- Metabolic profiling: Use ¹⁴C-labeled compound to track metabolite formation via radio-HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
